molecular formula C2H4S2 B3054295 Dithioacetic acid CAS No. 594-03-6

Dithioacetic acid

Cat. No.: B3054295
CAS No.: 594-03-6
M. Wt: 92.19 g/mol
InChI Key: ZEUUVJSRINKECZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dithioacetic acid can be synthesized through several methods. One common approach involves the reaction of acetic anhydride with hydrogen sulfide. The reaction proceeds as follows:

(CH3CO)2O+H2SCH3COSH+CH3COOH(CH3CO)2O + H2S → CH3COSH + CH3COOH (CH3CO)2O+H2S→CH3COSH+CH3COOH

Another method involves the action of phosphorus pentasulfide on glacial acetic acid, followed by distillation:

CH3COOH+P2S5CH3COSH+P2OS4CH3COOH + P2S5 → CH3COSH + P2OS4 CH3COOH+P2S5→CH3COSH+P2OS4

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dithioacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction of this compound typically yields thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are often employed in substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Dithioacetic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: It is used as a reagent for the introduction of thiol groups into organic molecules. This is particularly useful in the synthesis of sulfur-containing compounds.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of dithioacetic acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its sulfur atoms can form strong bonds with metals, making it useful in coordination chemistry. Additionally, this compound can undergo redox reactions, contributing to its reactivity and versatility in different applications.

Comparison with Similar Compounds

Dithioacetic acid can be compared with other similar compounds, such as thioacetic acid and thioglycolic acid.

    Thioacetic acid (CH3COSH): Similar to this compound, thioacetic acid contains a sulfur atom bonded to a carbonyl group. it has only one sulfur atom compared to the two in this compound.

    Thioglycolic acid (HSCH2COOH): This compound contains a thiol group and a carboxylic acid group. It is used in similar applications but has different reactivity due to its distinct functional groups.

Conclusion

This compound is a versatile organosulfur compound with significant potential in various scientific and industrial applications. Its unique chemical properties, including its ability to undergo multiple types of reactions, make it a valuable reagent in organic synthesis and other fields. Further research into its applications and mechanisms of action will continue to uncover new uses and benefits of this compound.

Properties

IUPAC Name

ethanedithioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4S2/c1-2(3)4/h1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUUVJSRINKECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208118
Record name Ethane(dithioic)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594-03-6
Record name Ethane(dithioic)acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane(dithioic)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dithioacetic acid

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